3,4-Dichloro-N-(2-pyridin-4-ylethyl)benzamide is a chemical compound belonging to the class of substituted benzamides. It is characterized by the presence of two chlorine atoms at the 3 and 4 positions on the benzene ring, an amide functional group, and a pyridine moiety attached via an ethyl chain. This compound is of interest in medicinal chemistry due to its potential pharmacological applications.
The compound can be synthesized through specific chemical reactions involving readily available precursors. Its synthesis and applications are documented in various chemical databases and patents, including resources like BenchChem and patent filings such as US9452980B2.
3,4-Dichloro-N-(2-pyridin-4-ylethyl)benzamide is classified as:
The synthesis of 3,4-dichloro-N-(2-pyridin-4-ylethyl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 2-(4-pyridyl)ethylamine.
Technical Details:
For industrial applications, continuous flow reactors may be employed to enhance efficiency and yield, along with purification methods such as recrystallization or column chromatography to obtain the desired purity.
The molecular formula for 3,4-dichloro-N-(2-pyridin-4-ylethyl)benzamide is .
Data:
The structural representation highlights the dichloro substituents on the benzene ring and the ethyl linkage to the pyridine nitrogen .
3,4-Dichloro-N-(2-pyridin-4-ylethyl)benzamide can participate in various chemical reactions typical of amides and aromatic compounds.
Technical Details:
These reactions are essential for modifying the compound's structure for further applications in drug development.
Further studies would be necessary to elucidate its precise mechanism of action in biological systems .
The melting point and boiling point specifics are not widely reported but are crucial for understanding its stability under various conditions.
3,4-Dichloro-N-(2-pyridin-4-ylethyl)benzamide has potential applications in:
The strategic design of 3,4-dichloro-N-(2-pyridin-4-ylethyl)benzamide exemplifies advanced bioisosteric replacement methodologies aimed at optimizing dual-target engagement for neurological disorders. The core benzamide scaffold was modified through systematic substitutions to enhance binding to both μ-opioid receptors (MOR) and dopamine D3 receptors (D3R). The 3,4-dichlorophenyl moiety serves as a critical pharmacophore for MOR agonism, mimicking the diphenylacetamide group in loperamide but with enhanced steric and electronic properties due to halogenation [2]. Concurrently, the pyridin-4-ylethyl side chain acts as a rigid bioisostere of flexible alkylamines, replicating the spatial orientation of D3R antagonists like haloperidol while improving blood-brain barrier (BBB) penetration [2] [8].
This hybrid architecture leverages fragment-based drug design (FBDD) principles, where:
Table 1: Bioisosteric Elements and Their Functional Roles in Hybrid Design
Structural Element | Bioisosteric Target | Key Interactions |
---|---|---|
3,4-Dichlorophenyl | MOR orthosteric site | Hydrophobic packing with Phe152, Tyr148 |
Pyridin-4-ylethyl linker | D3R secondary pocket | H-bonding with Asp110; π-stacking with Tyr365 |
Amide bond (-NHCO-) | Dual-target bridge | Conformational rigidity |
Computational fragment hybridization studies confirmed that this combination achieves sub-micromolar binding affinities (MOR: Kᵢ = 12.3 nM; D3R: Kᵢ = 8.7 nM) while preserving metabolic stability [8].
Molecular docking simulations reveal that 3,4-dichloro-N-(2-pyridin-4-ylethyl)benzamide exhibits exceptional selectivity for MAO-B over MAO-A, driven by distinct binding poses within the MAO-B active site. AutoDock Vina and GOLD docking placed the compound in MAO-B’s substrate cavity (volume: 700 ų), where:
Critically, the compound’s orientation sterically clashes with MAO-A’s narrower cavity (400 ų), where Phe208 and Ile335 impede dichlorophenyl insertion. Free energy perturbation calculations confirmed a 237-fold selectivity index (MAO-B IC₅₀ = 42 nM vs. MAO-A IC₅₀ > 10,000 nM) [2].
Table 2: Docking Scores and Residue Interactions for MAO-B Binding
Software | Affinity (kcal/mol) | Key Residues | Interaction Type |
---|---|---|---|
GOLD | -12.7 | Tyr326, Gln206 (H₂O-bridged) | H-bond, π-π stacking |
AutoDock Vina | -11.9 | Leu164, Ile198, FAD | Hydrophobic, electrostatic |
Glide SP | -10.3 | Ile199, Tyr398 | Van der Waals |
The BBB permeability of 3,4-dichloro-N-(2-pyridin-4-ylethyl)benzamide is attributed to its balanced molecular descriptors, predicted via in silico models and validated experimentally:
Table 3: BBB Permeability Prediction and Experimental Validation
Method | Key Output | Result | Interpretation |
---|---|---|---|
MegaMolBART (AI) | Pred score | 0.94 | High BBB+ probability |
PAMPA-BBB | Pₑ (10⁻⁶ cm/s) | 12.7 | CNS penetrant |
iPSC-derived BBB model | % Transit (30 min) | 95.3% | Rapid permeation |
The pyridine nitrogen’s moderate basicity (pKₐ = 4.9) minimizes P-glycoprotein recognition, while the amide bond’s conformational rigidity reduces hydrogen-bonding capacity with efflux transporters [6] [9].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1